molecular formula C21H27NO2 B13044692 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol

3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol

Cat. No.: B13044692
M. Wt: 325.4 g/mol
InChI Key: ADIDNLAOSHEBBQ-UHFFFAOYSA-N
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Description

3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol (CAS 2019991-43-4) is an organic compound with the molecular formula C21H27NO2 and a molecular weight of 325.4 g/mol . This phenol derivative features a complex structure incorporating cyclobutylmethyl and 4-hydroxyphenethyl aminoethyl groups, making it a compound of interest in advanced chemical and pharmacological research . While a specific mechanism of action for this exact molecule is not fully detailed in public sources, its structural features are characteristic of ligands designed to target specific receptor systems. Research on closely related structural analogs indicates potential activity as a ligand for the kappa-type opioid receptor (κOR) . Compounds with this activity profile are valuable tools for neuroscientists and pharmacologists studying the central nervous system, pain pathways, and addiction. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a reference standard in bioactivity screening assays to explore its specific interactions and effects.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

3-[2-[cyclobutylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol

InChI

InChI=1S/C21H27NO2/c23-20-9-7-17(8-10-20)11-13-22(16-19-4-1-5-19)14-12-18-3-2-6-21(24)15-18/h2-3,6-10,15,19,23-24H,1,4-5,11-14,16H2

InChI Key

ADIDNLAOSHEBBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN(CCC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

The compound synthesis starts from 3-[2-(phenylethylamino)ethyl]phenol or closely related aminoethylphenol intermediates. These intermediates can be prepared by:

  • Reaction of phenol derivatives with ethylenediamine derivatives and glyoxylic acid under basic conditions (NaOH), as described in phenolic amino acid synthesis patents.
  • Alternatively, amides formed from hydroxyphenylacetic acids and phenylethylamines can be reduced to amines, which serve as precursors.

N-Alkylation Step

The key step to introduce the cyclobutylmethyl group is N-alkylation of the secondary amine on the aminoethylphenol intermediate. This is typically achieved by:

  • Reacting the amine with cyclobutylmethyl bromide or tosylate in the presence of a mild base such as sodium bicarbonate or potassium carbonate.
  • The reaction is performed in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to facilitate nucleophilic substitution.

Example conditions:

Step Reagents/Conditions Notes
N-alkylation Cyclobutylmethyl bromide, NaHCO3, CH3CN, RT Mild base prevents over-alkylation
N-alkylation Phenethyl bromide, K2CO3, DMF, 50-80°C Sequential or one-pot alkylation possible

This step yields the tertiary amine with both cyclobutylmethyl and phenethyl substituents attached to the nitrogen.

Purification and Yield Optimization

  • Purification is typically done by aqueous extraction, crystallization, or chromatographic methods.
  • Acid-base extraction can separate the amine product from impurities.
  • Yields reported for similar compounds range from moderate to high (50-90%) depending on reaction conditions and purification.

Representative Synthetic Scheme Summary

Step No. Reaction Type Reagents/Conditions Product/Intermediate
1 Aminoethylphenol formation Phenol + monoacetyl ethylenediamine + glyoxylic acid + NaOH, 7-75°C, 2 h Amino acid intermediate
2 Acid hydrolysis Acidic conditions Free amine intermediate
3 N-Alkylation Cyclobutylmethyl bromide, NaHCO3, CH3CN, RT N-cyclobutylmethyl substituted amine
4 N-Alkylation Phenethyl bromide, K2CO3, DMF, 50-80°C Final tertiary amine with phenethyl group
5 Deprotection (if needed) Sodium ethanethiolate, DMF Free phenolic hydroxyl groups
6 Purification Extraction, crystallization, chromatography Pure 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol

Research Findings and Notes

  • The N-alkylation reactions are highly selective under mild base conditions, minimizing side reactions such as over-alkylation or polymerization.
  • Use of cyclobutylmethyl tosylate or bromide is preferred for efficient alkylation.
  • Phenolic hydroxyl groups must be carefully managed to avoid unwanted side reactions; protection/deprotection strategies are common in related syntheses.
  • Industrial scale synthesis of phenolic amino acids involving similar chemistry has been reported with excellent yield and purity, indicating scalability.
  • Toxic reagents like hydrogen cyanide are avoided in these syntheses, favoring safer reagents such as glyoxylic acid and monoacetyl ethylenediamine.

Data Table: Summary of Key Preparation Parameters

Parameter Details
Starting materials 3-[2-(phenylethylamino)ethyl]phenol or analogs
Key reagents Cyclobutylmethyl bromide/tosylate, phenethyl bromide, NaHCO3, K2CO3
Solvents Acetonitrile (CH3CN), Dimethylformamide (DMF)
Temperature Room temperature to 80°C
Reaction time 2–4 hours per alkylation step
Purification methods Acid-base extraction, crystallization, chromatography
Yield range 50–90% depending on step and purification
Safety considerations Avoidance of toxic cyanide reagents; mild bases used

Chemical Reactions Analysis

Types of Reactions

3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenolic derivatives, while substitution reactions may result in the formation of various substituted phenols .

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity
Research indicates that compounds with phenolic structures exhibit significant antioxidant properties. The presence of the hydroxyphenethyl group in 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol suggests potential efficacy in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that similar compounds can scavenge free radicals effectively, highlighting their potential in therapeutic formulations aimed at reducing oxidative damage .

1.2 Anti-inflammatory Properties
The compound's structural features may also contribute to anti-inflammatory effects. Evidence suggests that phenolic compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This application is particularly relevant in developing treatments for chronic inflammatory conditions such as arthritis .

1.3 Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound could be investigated for its potential to protect neuronal cells from damage caused by excitotoxicity or oxidative stress. Preliminary studies on related compounds have shown promise in enhancing cognitive function and reducing neurodegeneration .

Cosmetic Applications

2.1 Skin Care Formulations
The compound's antioxidant and anti-inflammatory properties make it a candidate for incorporation into skin care products aimed at reducing signs of aging and improving skin health. Formulations containing similar phenolic compounds have been shown to enhance skin hydration and elasticity while providing protection against UV-induced damage .

2.2 Emulsion Stability
Research indicates that phenolic compounds can improve the stability of emulsions used in cosmetic formulations. The ability to act as emulsifiers or stabilizers can enhance the texture and application characteristics of creams and lotions, making them more appealing to consumers .

4.1 Case Study on Antioxidant Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antioxidant activity of various phenolic compounds, concluding that those with similar structures to this compound exhibited significant radical scavenging activity .

4.2 Clinical Trial for Anti-inflammatory Effects
A clinical trial assessing the anti-inflammatory effects of topical formulations containing phenolic compounds demonstrated a marked reduction in erythema and swelling after two weeks of application, suggesting potential applications for this compound in dermatological products aimed at treating inflammatory skin conditions .

Mechanism of Action

The mechanism of action of 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects . The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Phenol,3-[2-[(2-phenylethyl)amino]ethyl]-, hydrochloride (CAS 70045-20-4)
  • Key Differences : Lacks the cyclobutylmethyl group, instead having a simple phenethylamine substituent.
  • Impact : The absence of the cyclobutyl group reduces steric hindrance and lipophilicity compared to the target compound. The hydrochloride salt form enhances water solubility .
(E)-3-(4-hydroxyphenyl)acrylic acid ethyl ester (Compound 7 in )
  • Key Differences : Replaces the amine side chain with an acrylate ester.
  • Impact : The ester group introduces hydrolytic instability under acidic or basic conditions, unlike the more stable tertiary amine in the target compound .
4-((2-Hydroxyethyl)amino)-3-nitrophenol (CAS 65235-31-6)
  • Key Differences: Contains a nitro group and a hydroxyethylamino substituent.
  • Impact: The nitro group increases electron-withdrawing effects, lowering the phenol’s pKa compared to the target compound’s hydroxyl group .

Physicochemical Properties

Property Target Compound Phenol,3-[2-[(2-phenylethyl)amino]ethyl]-, HCl 4-(2-Methoxyethyl)phenol
Molecular Weight (g/mol) ~355 (estimated) 307.8 166.2
LogP (Predicted) ~2.5 (higher lipophilicity) ~1.2 1.06
Water Solubility Moderate (amine enhances) High (HCl salt) Low (methoxy group reduces)
Key Functional Groups Cyclobutylmethyl, 4-hydroxyphenethyl Phenethylamine Methoxyethyl

Biological Activity

3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a cyclobutylmethyl group, a hydroxyphenethyl moiety, and an amino functional group, which suggest potential biological activities. Understanding its biological activity is crucial for exploring therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H27NO2, with a molecular weight of approximately 325.45 g/mol. The presence of various functional groups indicates possible interactions with biological systems.

PropertyValue
Molecular FormulaC21H27NO2
Molecular Weight325.45 g/mol
Purity≥95%

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which can mitigate oxidative stress in cells.
  • Neurotransmitter Interaction : The amino group may facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways.
  • Anti-inflammatory Effects : Preliminary studies on structurally similar compounds suggest that they may exhibit analgesic and anti-inflammatory properties.

Research Findings

Recent studies have focused on the pharmacological potential of similar compounds, providing insights into the expected biological activity of this compound.

Case Studies

  • Analgesic and Anti-inflammatory Activity : Research on diphenethylamine derivatives has shown that compounds with similar structures can reduce pain and inflammation in animal models. The presence of the hydroxy group enhances the interaction with inflammatory mediators.
  • Neuropharmacological Effects : A study on related phenolic compounds indicated potential neuroprotective effects, suggesting that this compound may also exhibit similar properties through modulation of neurotransmitter systems.

Comparative Analysis

A comparison with structurally related compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
4-(1-Aminoethyl)-2-fluorophenolAmino and fluorine groupsSignificant neuropharmacological activity
(S)-2-(1-Aminoethyl)-4-fluorophenolChiral center with fluorineHigher selectivity for certain receptors
Diphenethylamine derivativesTwo phenyl ringsVaried biological activities based on substitutions

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